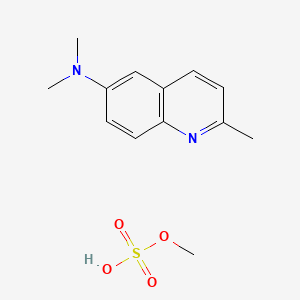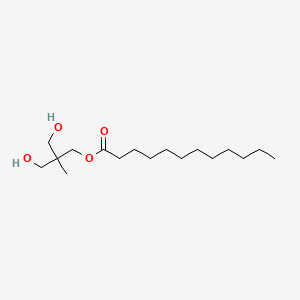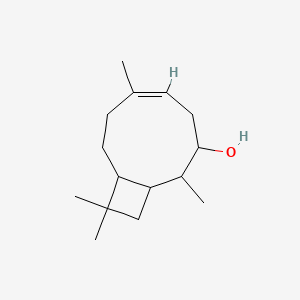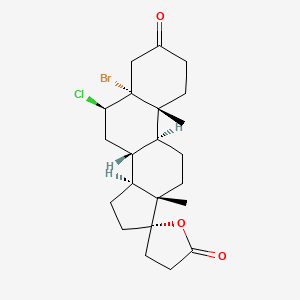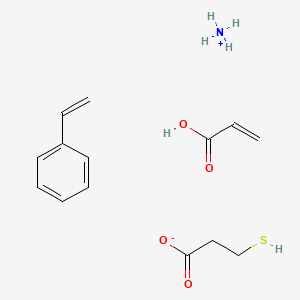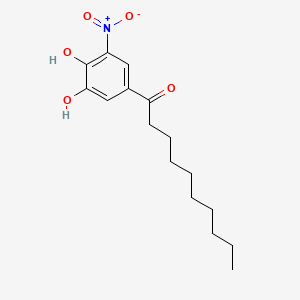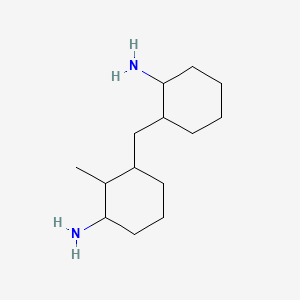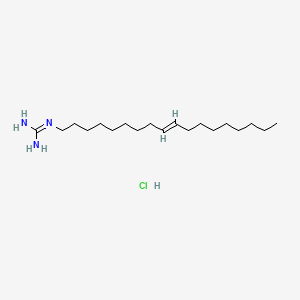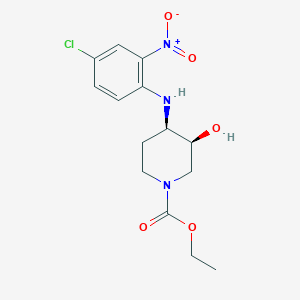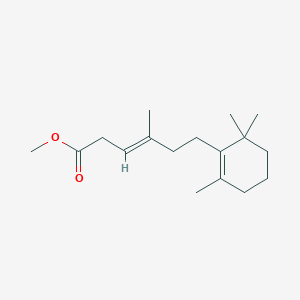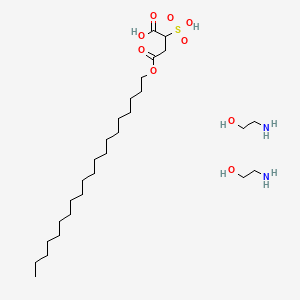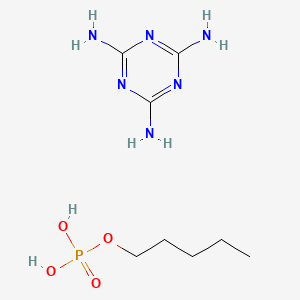
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of both pentyl dihydrogen phosphate and 1,3,5-triazine-2,4,6-triamine. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these two components allows for a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine typically involves the reaction of pentyl dihydrogen phosphate with 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with the use of advanced equipment and technology to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted forms of the compound, each with unique properties and applications.
Aplicaciones Científicas De Investigación
Pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological research to study its effects on different biological systems and processes.
Industry: It is used in industrial processes, including the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine include other derivatives of 1,3,5-triazine and phosphate compounds, such as:
- 1,3,5-triazine-2,4,6-triamine (melamine)
- 1,3,5-triazine-2,4,6-triol (cyanuric acid)
- Phosphoric acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the properties of both pentyl dihydrogen phosphate and 1,3,5-triazine-2,4,6-triamine. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
132128-73-5 |
|---|---|
Fórmula molecular |
C8H19N6O4P |
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
pentyl dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C5H13O4P.C3H6N6/c1-2-3-4-5-9-10(6,7)8;4-1-7-2(5)9-3(6)8-1/h2-5H2,1H3,(H2,6,7,8);(H6,4,5,6,7,8,9) |
Clave InChI |
AGDCEMDLAIIIOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
